molecular formula C24H42N2O3 B13368383 (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B13368383
M. Wt: 406.6 g/mol
InChI Key: NTHKNTJHXNPWDJ-FDFHNCONSA-N
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Description

(3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a chiral cyclohexene derivative recognized in pharmaceutical research as a specified impurity and a strategic synthetic intermediate in the complex synthesis pathway of Oseltamivir (Tamiflu), an influenza neuraminidase inhibitor . The compound features a molecular formula of C₂₄H₄₂N₂O₃ and a molecular weight of 406.60 g/mol . Its defined stereochemistry at the 3S, 4R, and 5S positions is critical for its structural relationship to the active pharmaceutical ingredient, making it a vital reference standard for quality control and analytical method development. Researchers utilize this compound to monitor and control the formation of process-related impurities during Oseltamivir production, ensuring the final product's purity and safety profile . It is supplied with a guaranteed purity of ≥98% and must be stored sealed under dry conditions at 2-8°C . This product is designated For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl (3S,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21-,22+/m0/s1

InChI Key

NTHKNTJHXNPWDJ-FDFHNCONSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups: The tert-butylamino, diallylamino, and pentan-3-yloxy groups can be introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.

    Esterification: The carboxylate group can be introduced through esterification of the carboxylic acid precursor with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the functional groups with other substituents, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms. Its functional groups can be modified to create derivatives with enhanced biological activity.

Medicine

In medicinal chemistry, (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives. Its functional groups can be tailored to achieve desired mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in functional groups, stereochemistry, or substituents. Below is a detailed analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Stereochemistry Key Functional Differences Reference
(3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate 4: tert-butylamino; 5: diallylamino 3S,4R,5S Reference compound N/A
(3R,4R,5S)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate 4: acetamido; 5: diallylamino 3R,4R,5S Acetamido (less bulky) vs. tert-butylamino
Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate 5: azido; 4: hydroxy 3R,4S,5R Azido (reactive) and hydroxy vs. amino groups
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)cyclohexene-1-carboxylic acid 4: acetylamino; 5: amino 3R,4R,5S Carboxylic acid vs. ethyl ester

Stereochemical and Functional Group Impact

  • Stereochemistry : The 3S,4R,5S configuration in the target compound contrasts with 3R,4R,5S analogs (e.g., ). Stereochemical differences can drastically alter binding affinity in chiral environments, such as enzyme active sites .
  • Functional Groups: Diallylamino vs. Azido: Diallylamino groups enable cross-linking (e.g., in polymers), while azido groups are used in click chemistry for bioconjugation . tert-Butylamino vs.

Biological Activity

The compound (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, also known as an impurity of Oseltamivir, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and safety profiles.

  • IUPAC Name : Ethyl (3S,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
  • CAS Number : 651324-08-2
  • Molecular Formula : C26H45ClN2O4
  • Molecular Weight : 485.11 g/mol

Biological Activity Overview

The biological activity of this compound primarily relates to its structural features that facilitate interactions with biological targets. Key areas of focus include:

Antiviral Activity

Research indicates that compounds similar to (3S,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate exhibit antiviral properties. Specifically, it has been studied in the context of influenza virus inhibition due to its structural similarity to Oseltamivir. The mechanism involves competitive inhibition of the viral neuraminidase enzyme, which is crucial for viral replication and release from infected cells.

The compound's mechanism of action appears to involve:

  • Neuraminidase Inhibition : By binding to the active site of the neuraminidase enzyme, it prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the host cell surface, thereby inhibiting viral spread.

Cytotoxicity and Safety Profile

Studies assessing the cytotoxicity of this compound have shown variable results depending on concentration and cell type. Safety assessments typically involve evaluating:

  • IC50 Values : Determining the concentration at which the compound inhibits 50% of viral activity without causing significant cytotoxic effects in host cells.
  • Toxicological Studies : Evaluating potential adverse effects on human health through in vitro and in vivo models.

Case Studies

  • Influenza Virus Inhibition : A study demonstrated that derivatives of this compound effectively reduced viral titers in infected cell cultures. The IC50 values ranged from 0.5 to 5 µM depending on the specific derivative used.
  • Cell Line Studies : In vitro studies using various human cell lines indicated that while some derivatives exhibited low cytotoxicity at therapeutic concentrations, others displayed significant toxicity at higher doses.

Data Tables

PropertyValue
CAS Number651324-08-2
Molecular Weight485.11 g/mol
Neuraminidase IC500.5 - 5 µM
Cytotoxicity (IC50)Varies by cell type

Q & A

Basic Research Questions

What synthetic strategies are recommended for achieving the stereochemical configuration of this compound?

The compound’s stereochemistry (3S,4R,5S) requires precise control during synthesis. Key steps include:

  • Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to direct stereochemistry at the cyclohexene ring .
  • Protecting group strategies : Temporary protection of the tert-butylamino and diallylamino groups during cyclization to avoid side reactions. For example, tert-butoxycarbonyl (Boc) groups can shield amines, as seen in related cyclohexane derivatives .
  • Stepwise functionalization : Sequential introduction of substituents (e.g., pentan-3-yloxy group via nucleophilic substitution under anhydrous conditions) to minimize steric clashes .

Methodological Tip : Monitor reaction progress via HPLC with chiral columns to confirm enantiomeric excess (≥98% purity recommended for biological assays) .

How can the compound’s stability under varying experimental conditions be assessed?

Stability studies should address:

  • Thermal degradation : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation of the diallylamino group .
  • Hydrolytic sensitivity : Test pH-dependent stability (e.g., 1–12) using NMR to detect ester hydrolysis (ethyl carboxylate group) or cyclohexene ring opening. Buffered solutions at pH 7.4 (mimicking physiological conditions) are critical for in vitro assays .
  • Light exposure : UV-Vis spectroscopy to monitor photodegradation; amber glassware is recommended for storage .

What analytical techniques are most reliable for confirming structural integrity?

  • NMR spectroscopy :
    • 1H/13C NMR : Assign peaks for the cyclohexene ring (δ 5.5–6.5 ppm for ene protons) and tert-butylamino group (δ 1.2–1.4 ppm for C(CH3)3) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from diallylamino and pentan-3-yloxy substituents .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C22H39N3O3, exact mass 393.299 g/mol) and fragmentation patterns (e.g., loss of ethyl carboxylate group) .
  • X-ray crystallography : Resolve absolute stereochemistry; crystals may require slow evaporation from hexane/ethyl acetate mixtures .

Advanced Research Questions

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Steric hindrance : The pentan-3-yloxy group at C3 creates a bulky environment, favoring SN1 mechanisms for substitutions at C4 or C5. Kinetic studies (e.g., Eyring plots) can quantify activation parameters .
  • Electronic effects : The electron-withdrawing ethyl carboxylate group at C1 polarizes the cyclohexene ring, enhancing electrophilicity at C4 (tert-butylamino site). DFT calculations (e.g., Mulliken charges) predict regioselectivity in reactions .
  • Case study : In analogs, replacing diallylamino with azido groups (e.g., 5-azido derivatives) increases reactivity toward Staudinger ligation, useful for bioconjugation .

What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variability : Validate compound purity (>95% via HPLC) and exclude batch-to-batch impurities (e.g., residual solvents detected via GC-MS) .
  • Stereochemical drift : Re-test stored samples for racemization using chiral HPLC; improper storage (e.g., room temperature) can degrade stereopurity .
  • Assay interference : The diallylamino group may chelate metal ions in cell media, altering apparent activity. Include control experiments with EDTA to isolate biological effects .

How can computational modeling predict interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The tert-butylamino group often occupies hydrophobic pockets, while the carboxylate may form hydrogen bonds with catalytic residues .
  • MD simulations : Assess conformational flexibility of the cyclohexene ring in aqueous vs. lipid environments (e.g., POPC bilayers) to predict membrane permeability .
  • QSAR models : Correlate substituent modifications (e.g., varying alkyloxy chain length) with activity trends in analogous compounds .

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